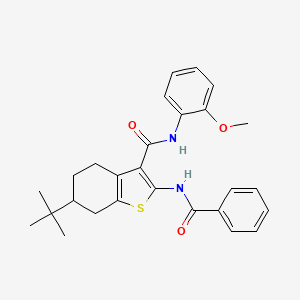![molecular formula C18H21IO3 B3934196 2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene](/img/structure/B3934196.png)
2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene
Vue d'ensemble
Description
2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This molecule is also known as carvedilol, which is a beta-blocker used to treat heart failure and hypertension. However,
Mécanisme D'action
The mechanism of action of carvedilol involves its ability to block beta-adrenergic receptors, which are responsible for the activation of the sympathetic nervous system. By blocking these receptors, carvedilol reduces the heart rate and blood pressure, making it an effective treatment for heart failure and hypertension. Additionally, carvedilol has been found to have alpha-adrenergic blocking properties, which may contribute to its antioxidant effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of carvedilol are numerous and complex. In addition to its effects on heart rate and blood pressure, carvedilol has been found to have anti-inflammatory and anti-apoptotic effects. It has also been shown to improve endothelial function and reduce oxidative stress, which may contribute to its potential as a therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using carvedilol in lab experiments include its well-established mechanism of action, its availability, and its relatively low cost. However, there are also some limitations to using carvedilol in lab experiments. For example, its effects may vary depending on the dose and the route of administration, and it may not be suitable for all types of experiments.
Orientations Futures
There are many future directions for research on 2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential as an anti-cancer agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of carvedilol and its potential applications in various fields.
In conclusion, 2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene is a chemical compound that has been the subject of extensive scientific research. Its potential applications in various fields, including as a therapeutic agent for various diseases, make it an important molecule for further study. However, more research is needed to fully understand its mechanisms of action and potential limitations.
Applications De Recherche Scientifique
The scientific research applications of 2-iodo-1-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylbenzene are diverse and extensive. One of the main areas of research is its potential as a therapeutic agent for various diseases. Carvedilol has been found to have antioxidant properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propriétés
IUPAC Name |
1-[3-(2-iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21IO3/c1-13-5-7-16(15(19)11-13)21-9-4-10-22-17-8-6-14(2)12-18(17)20-3/h5-8,11-12H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTSOLKHQMOTIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Iodo-4-methylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-{1-benzoyl-3-[(4-methylphenyl)sulfonyl]-2-imidazolidinyl}phenyl)dimethylamine](/img/structure/B3934113.png)

![(2-chloro-4-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3934120.png)
![N,N-diallyl-6-tert-butyl-2-[(2-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3934126.png)
![N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B3934129.png)
![(3,4-dimethylphenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3934131.png)
![(4-ethoxyphenyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B3934137.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(3,3,3-trifluoropropanoyl)-2-piperidinecarboxamide](/img/structure/B3934143.png)
![butyl 4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3934152.png)
![2-(4-methyl-3-nitrophenyl)-2-oxoethyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3934155.png)
![4-allyl-1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B3934168.png)
![5-bromo-2-methoxy-N-{[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3934187.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-(4-pyridinylmethyl)benzamide](/img/structure/B3934193.png)
![5-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B3934201.png)